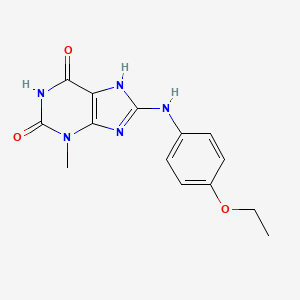

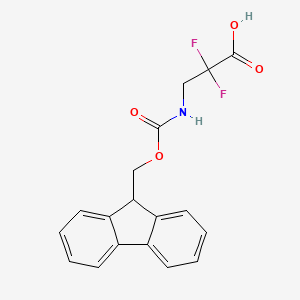

![molecular formula C17H16FNO3S B2445895 (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one CAS No. 1327178-05-1](/img/structure/B2445895.png)

(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one, also known as FSBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FSBA is a sulfonyl-containing compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

- A study by Murugavel et al. (2008) on a similar compound, (Z)-3-(4-Fluorophenyl)-1-[4-(methylsulfonyl)phenyl]-2-tosylprop-2-en-1-one, focuses on the molecular structure, revealing that the methylphenyl and fluorophenyl rings are essentially planar. This information can be vital for understanding the behavior of similar molecules in various applications (Murugavel, Kannan, Subbiahpandi, Murugan, & SrimanNarayanan, 2008).

Synthesis and Structure-Activity Relationships

- The synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, including compounds with similar structures, were explored by Tucker et al. (1988). They found that certain derivatives exhibit antiandrogen activity, which is relevant for understanding the biological activity of similar compounds (Tucker, Crook, & Chesterson, 1988).

Crystal and Molecular Structures

- The crystal and molecular structures of compounds containing similar sulfonyl groups were studied by Haas et al. (1996), providing insights into the electron delocalization and bond characteristics that could be relevant for (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one (Haas, Klare, Betz, Bruckmann, Krüger, Tsay, & Aubke, 1996).

Enantiomeric Separation

- Research by Fukushima et al. (1997) on enantiomeric separation of 2-arylpropionic acids, which are chemically related, demonstrates the use of derivatization techniques that could be applicable to the separation and analysis of (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one (Fukushima, Santa, Homma, Al-Kindy, & Imai, 1997).

Protection of Hydroxyl Groups

- Spjut, Qian, and Elofsson (2010) studied the protection of hydroxyl groups in compounds, a concept that can be relevant to the manipulation and stability of (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one (Spjut, Qian, & Elofsson, 2010).

Molecular Orientation

- A study by Butcher et al. (2007) on (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, a structurally similar compound, provides information on the molecular orientation, which is key to understanding the molecular interactions and reactivity of related compounds (Butcher, Jasinski, Yathirajan, Narayana, & Veena, 2007).

Synthesis and Application

- Research by Shaw and Miller (1970) on the reactions of 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution offers insights into the chemical behavior and synthetic pathways that may apply to the synthesis and application of (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one (Shaw & Miller, 1970).

Single Crystal X-ray Structure

- Ramazani et al. (2011) studied the single crystal X-ray structure of a related compound, providing valuable data that could be extrapolated to understand the crystalline behavior of (3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Propiedades

IUPAC Name |

(Z)-3-(2-fluorophenyl)sulfonyl-4-(4-methylanilino)but-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S/c1-12-7-9-14(10-8-12)19-11-17(13(2)20)23(21,22)16-6-4-3-5-15(16)18/h3-11,19H,1-2H3/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYHPXFILVVELJ-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C(C(=O)C)S(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C(/C(=O)C)\S(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

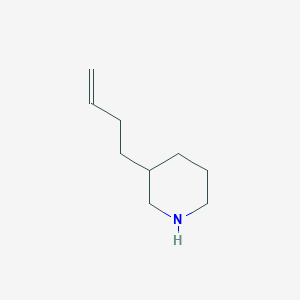

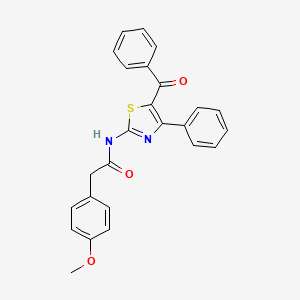

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2445812.png)

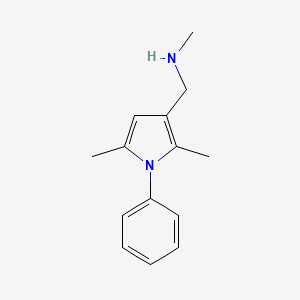

![N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

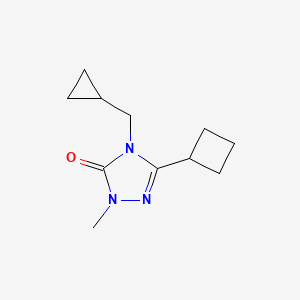

![N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea](/img/structure/B2445824.png)

![9-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445825.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride](/img/structure/B2445826.png)

![N-({4-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2445828.png)

![4-[[Benzyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2445832.png)

![2-[1-(1-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2445835.png)